molecular formula C11H11NO2 B6598979 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde CAS No. 1566411-12-8

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde

Cat. No.: B6598979
CAS No.: 1566411-12-8
M. Wt: 189.21 g/mol
InChI Key: PZWBSNBCWKRCBH-UHFFFAOYSA-N
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Description

1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene moiety. The tetrahydro designation indicates partial saturation of the azepine ring (positions 2–5), while the 1-oxo group denotes a ketone at position 1. The 8-carbaldehyde substituent introduces an aldehyde functional group at position 8, rendering the compound reactive in nucleophilic addition and oxidation reactions.

Properties

IUPAC Name

1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-7-8-3-4-9-2-1-5-12-11(14)10(9)6-8/h3-4,6-7H,1-2,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWBSNBCWKRCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C=O)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired benzazepine derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde features a unique seven-membered ring structure fused with a benzene ring. Its molecular formula is C11H11NO2C_{11}H_{11}NO_2 with a molecular weight of approximately 189.21 g/mol. The compound possesses both ketone and aldehyde functional groups, which contribute to its reactivity and biological activity.

Chemistry

This compound serves as an intermediate in the synthesis of more complex benzazepine derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

Common Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: Both the ketone and aldehyde groups can be reduced to alcohols.
  • Substitution: Nucleophilic substitution can occur at the carbonyl carbon with amines or thiols.

Research has shown that 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde exhibits significant biological properties:

Antibacterial and Antifungal Properties:
In vitro studies demonstrate that this compound is effective against several bacterial strains including Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. The Minimum Inhibitory Concentrations (MICs) for these pathogens are clinically relevant.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuropharmacological Effects:
Studies indicate that related benzazepine derivatives have high binding affinity for central nervous system (CNS) D-1 dopamine receptors. This suggests potential applications in mood regulation and treatment of neuropsychiatric disorders.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine derivatives using disk diffusion methods. Results indicated that the compound significantly inhibited bacterial growth compared to control groups.

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological assessment of benzazepine derivatives similar to our compound. Behavioral tests in animal models showed enhancements in dopaminergic activity, leading to improved locomotor activity and reduced anxiety-like behaviors.

Industrial Applications

In addition to its research applications, 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde is utilized in the development of new materials and as a building block in organic synthesis processes. Its versatility allows for modifications that can lead to novel compounds with enhanced properties.

Mechanism of Action

The mechanism of action of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, benzazepine derivatives have been shown to inhibit enzymes like squalene synthase, which is involved in cholesterol biosynthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

Compound Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Reactivity
1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde (hypothetical) Benzazepine 1-oxo (ketone), 8-carbaldehyde C₁₀H₁₁NO₂ 177.20 (calculated) Aldehyde: Nucleophilic additions (e.g., Schiff base formation), oxidation to acid
1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride (CAS 919091-54-6) Benzazepine 1-oxo (ketone), 8-sulfonyl chloride C₁₀H₁₀ClNO₃S 259.71 Sulfonyl chloride: Reactive with amines/alcohols to form sulfonamides/sulfonates
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Carbazole (tricyclic) 1-oxo (ketone), 8-methyl C₁₂H₁₃NO 187.24 Ketone: Reductions to alcohols, nucleophilic additions (e.g., Grignard reactions)

Structural and Electronic Differences

  • Benzazepine vs. Carbazole : The benzazepine’s seven-membered ring introduces conformational flexibility and distinct electronic properties compared to the rigid tricyclic carbazole. This affects binding affinity in biological systems and reactivity in synthetic pathways.
  • Functional Groups : The aldehyde in the target compound offers orthogonal reactivity compared to the sulfonyl chloride (electrophilic) and carbazolone’s ketone (moderately reactive).

Biological Activity

1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde is a heterocyclic compound belonging to the benzazepine family. Its unique structure, characterized by a seven-membered ring fused with a benzene ring and containing both ketone and aldehyde functional groups, positions it as a compound of interest in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The compound's IUPAC name is 1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-carbaldehyde. Its molecular formula is C11H11NO2C_{11}H_{11}NO_2, and it has a molecular weight of approximately 189.21 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C11H11NO2 c13 7 8 3 4 9 2 1 5 12 11 14 10 9 6 8 h3 4 6 7H 1 2 5H2 H 12 14 \text{InChI }\text{InChI 1S C11H11NO2 c13 7 8 3 4 9 2 1 5 12 11 14 10 9 6 8 h3 4 6 7H 1 2 5H2 H 12 14 }

The biological activity of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde is attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions. For instance, benzazepine derivatives are known to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis . This inhibition suggests potential applications in treating hyperlipidemia and related cardiovascular conditions.

Antibacterial and Antifungal Properties

Recent studies have explored the antibacterial and antifungal activities of this compound. In vitro assays indicate that it exhibits significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be within clinically relevant ranges . Additionally, antifungal activity was noted against Candida albicans, suggesting its potential utility in treating fungal infections.

Neuropharmacological Effects

Research into the neuropharmacological effects of benzazepines has highlighted their potential as central nervous system (CNS) agents. For instance, a related study involving iodinated benzazepines demonstrated high binding affinity for CNS D-1 dopamine receptors in rat models . This suggests that 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde may also interact with dopamine pathways, potentially influencing mood and behavior.

Study on Antimicrobial Activity

A case study investigated the antimicrobial properties of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine derivatives. The study utilized various bacterial strains and assessed the compound's efficacy through disk diffusion methods. Results indicated that the compound significantly inhibited bacterial growth compared to control groups .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuropharmacological Assessment

Another study focused on the neuropharmacological assessment of benzazepine derivatives similar to our compound. The results showed that these compounds could enhance dopaminergic activity in animal models. Behavioral tests indicated improvements in locomotor activity and reduced anxiety-like behaviors .

Comparison with Related Compounds

To understand the uniqueness of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde better, we can compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Oxo-2,3,4,5-tetrahydrobenzofuro[3,2-c]azepineFused benzofuran ringModerate CNS activity
1-Oxo-2,3-dihydrobenzo[b]azepineLacks aldehyde groupLimited antibacterial properties

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